

Application Note: Heterocycle Formation Using 1-(Methoxymethyl)cyclobutan-1-amine

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Compound of Interest

Compound Name: 1-(Methoxymethyl)cyclobutan-1-amine

CAS No.: 1123169-20-9

Cat. No.: B3213647

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Introduction & Strategic Value

1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1123169-20-9 / HCl: 1220039-33-7) is a specialized "gem-disubstituted" building block. In drug design, it serves two critical functions:

- **Conformational Restriction:** The cyclobutane ring locks the spatial orientation of the amine and the methoxymethyl side chain, reducing the entropic penalty of binding to a target protein.
- **Metabolic Blocking:** The cyclobutane ring (an -rich scaffold) resists oxidative metabolism (CYP450) better than gem-dimethyl or cyclopentyl analogs, while the methoxymethyl group acts as a stable, lipophilic surrogate for a hydroxymethyl group (serine isostere).

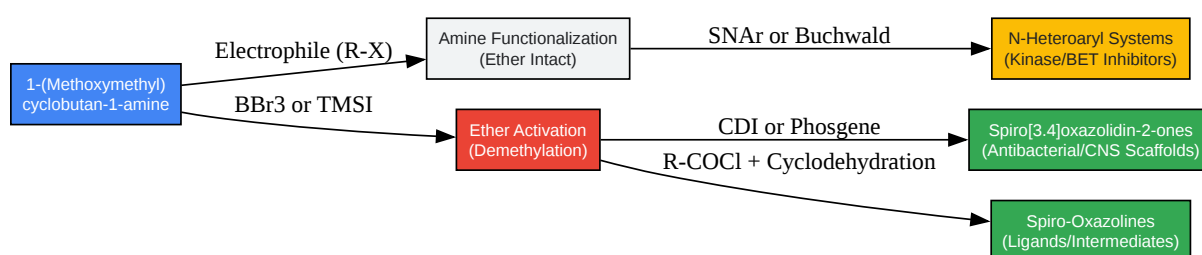
This guide outlines protocols for converting this precursor into two distinct classes of heterocycles:

- **Class A: Spiro-Fused Heterocycles** (utilizing both the amine and the methoxymethyl arm).
- **Class B: N-Linked Heterocycles** (utilizing the amine as a nucleophile, retaining the methoxymethyl as a pendant pharmacophore).

Mechanistic Pathways & Reactivity

The chemical utility of this precursor hinges on the "Gem-Disubstituted Toggle." The amine is a potent nucleophile, while the methoxymethyl ether is chemically robust but can be activated (demethylated) to participate in cyclization.

Pathway Diagram (Graphviz)



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Figure 1: Divergent synthetic pathways for **1-(Methoxymethyl)cyclobutan-1-amine**. The precursor can either serve as a mono-functional amine or a bifunctional spiro-cyclization core.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[3.4]oxazolidin-2-ones

Target Application: Creation of rigid bioisosteres of oxazolidinone antibiotics (e.g., Linezolid analogs) or conformationally locked carbamates. Mechanism: The methoxy group is demethylated to reveal a primary alcohol, which then undergoes intramolecular cyclization with the amine via a carbonyl source.

Step 1: Demethylation (Ether Cleavage)

Note: Cyclobutane rings are strained. Avoid harsh Lewis acids at high temperatures to prevent ring-opening or rearrangement.

Reagents: Boron Tribromide (

), Dichloromethane (DCM). Procedure:

- Dissolve **1-(methoxymethyl)cyclobutan-1-amine** (1.0 equiv) in anhydrous DCM () under Nitrogen. Cool to .
- Slowly add (in DCM, 3.0 equiv) dropwise. Caution: Exothermic.
- Allow the reaction to warm to over 2 hours. Monitor by TLC/LCMS (Look for mass shift Da).
- Quench: Cool back to and quench carefully with MeOH.
- Workup: Concentrate in vacuo. The residue is the amino-alcohol hydrobromide salt. Use directly or neutralize with ion-exchange resin (Dowex-OH) to obtain the free base (1-aminocyclobutyl)methanol.

Step 2: Carbonylative Cyclization

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA. Procedure:

- Suspend the amino-alcohol salt (1.0 equiv) in anhydrous THF ().
- Add Triethylamine (3.0 equiv) and stir for 15 min at Room Temperature (RT).
- Add CDI (1.2 equiv) in one portion.
- Heat to reflux (

) for 4–6 hours.

- Workup: Cool to RT, dilute with EtOAc, wash with (to remove unreacted amine) and Brine.
- Purification: Flash chromatography (EtOAc/Hexanes). Result: 2-Oxa-4-azaspiro[3.4]octan-3-one.

Protocol B: Synthesis of Spiro-Oxazolines

Target Application: Ligand design or intermediates for Suzuki-Miyaura couplings (if aryl-substituted). Mechanism: Amide formation followed by dehydrative cyclization.^[1]

Reagents: Acid Chloride (

), Triethylamine, Mesyl Chloride (

), DBU. Procedure:

- Amide Coupling: React (1-aminocyclobutyl)methanol (from Protocol A, Step 1) with the desired acid chloride (equiv) and TEA (equiv) in DCM at to form the hydroxy-amide.
- Activation: To the crude hydroxy-amide in DCM (), add (equiv) and TEA (equiv) at . Stir for 1 hour to form the mesylate.
- Cyclization: Add DBU (

equiv) and heat to reflux for 2–4 hours.

- Workup: Aqueous wash and extraction. Result: 2-Substituted-2-oxa-4-azaspiro[3.4]oct-3-ene.

Protocol C: Synthesis of N-Heteroaryl Derivatives (Pendant Methoxy)

Target Application: Kinase inhibitors (e.g., covalent inhibitors targeting Cysteine) where the cyclobutane acts as a spacer. Mechanism:

displacement on a halogenated heterocycle.

Reagents: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar scaffold), DIPEA, n-Butanol. Procedure:

- Dissolve the heteroaryl chloride (1.0 equiv) and **1-(methoxymethyl)cyclobutan-1-amine** (1.2 equiv) in n-Butanol ().
- Add DIPEA (2.5 equiv).
- Microwave irradiation at for 30–60 minutes (or reflux for 12 hours).
- Workup: Concentrate and purify via Prep-HPLC. Result: The methoxymethyl group remains intact, providing a specific hydrophobic interaction within the ATP-binding pocket while the cyclobutane enforces a specific vector for the amine.

Analytical Data Summary

Parameter	1-(Methoxymethyl)cyclobutane-1-amine	Spiro[3.4]oxazolidin-2-one Product
Molecular Weight	115.17 g/mol	~127.14 g/mol (Core)
Appearance	Colorless Oil	White Crystalline Solid
Key IR Signal	~3300 cm ⁻¹ (NH ₂ stretch)	~1750 cm ⁻¹ (Carbamate C=O)
¹ H NMR Diagnostic	3.30 (s, 3H, OMe)	OMe signal disappears; CH ₂ -O shifts downfield
Solubility	DMSO, MeOH, DCM	DMSO, EtOAc (Moderate)

Troubleshooting & Critical Parameters

- Ring Strain: The cyclobutane ring (kcal/mol strain energy) makes the C1 position sensitive. Avoid carbocation-generating conditions at C1 (e.g., diazotization) which can lead to ring expansion to cyclopentane derivatives.
- Demethylation: If causes decomposition, use Iodotrimethylsilane (TMSI) in Chloroform at as a milder alternative for ether cleavage.
- Steric Hindrance: The gem-disubstitution creates a "neopentyl-like" steric environment. Nucleophilic attacks by the amine are slower than with simple primary amines. Use higher temperatures or stronger bases (e.g., NaH for amide alkylations) if reaction rates are sluggish.

References

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